
4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is a fluorinated derivative of pyrimidinecarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- typically involves the fluorination of orotic acid derivatives. One common method includes the reaction of orotic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research explores its use as a potential therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Orotic acid: A precursor in the synthesis of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo-.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
Fluoroorotic acid: Another fluorinated derivative with similar properties.
Uniqueness: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,(H,10,11)(H2,7,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPUTJBHYWWLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967897 |
Source


|
| Record name | 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53305-80-9 |
Source


|
| Record name | 5-Fluorodihydroorotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053305809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
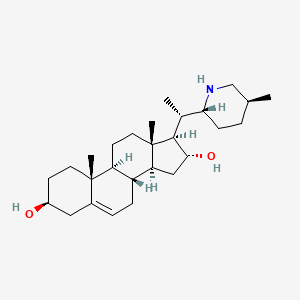

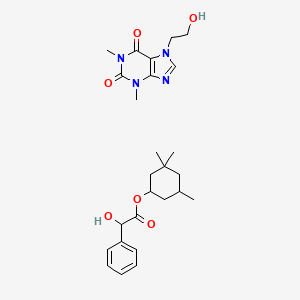
![2-(2h-Tetrazol-5-yl)indeno[1,2-b]pyran-4(5h)-one](/img/structure/B1201135.png)
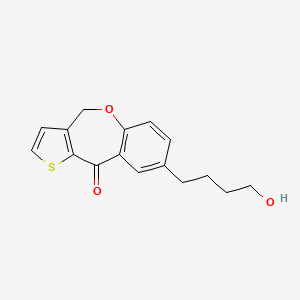
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid](/img/structure/B1201137.png)

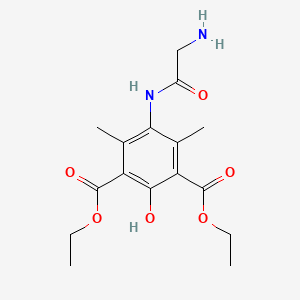
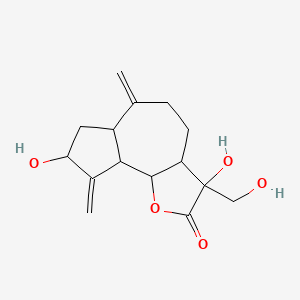

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)
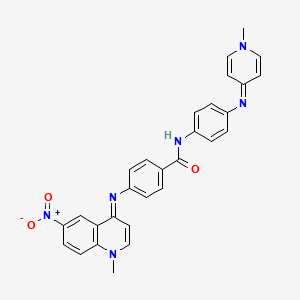
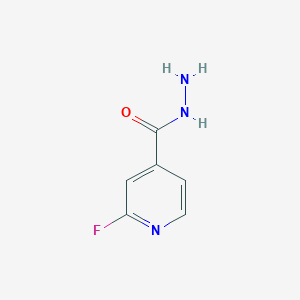
![4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide](/img/structure/B1201153.png)
